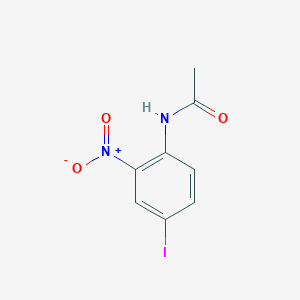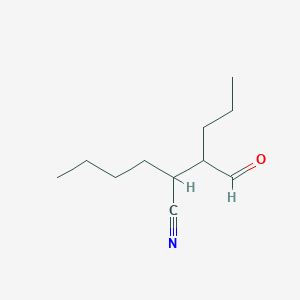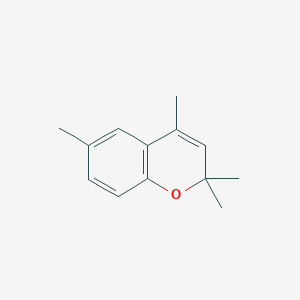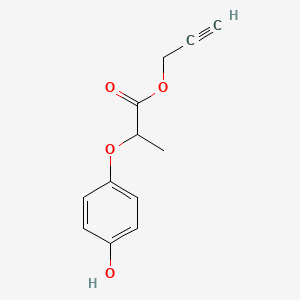
1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with a unique structure that combines a pyrrolidone ring with a cyclohexanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of a pyrrolidone derivative with a cyclohexanone derivative under specific conditions. One common method involves the use of a base to deprotonate the pyrrolidone, followed by nucleophilic addition to the cyclohexanone. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Applications De Recherche Scientifique
1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain proteins, such as anti-apoptotic Bcl-2 proteins, leading to the induction of apoptosis in cancer cells . The compound’s structure allows it to bind to these targets and modulate their activity, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-oxocyclohexyl phosphonate: This compound shares a similar cyclohexanone moiety but differs in its functional groups.
Cyclohexanone derivatives: Various derivatives of cyclohexanone can be compared based on their reactivity and applications.
Uniqueness
1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of a pyrrolidone ring and a cyclohexanone moiety. This structure imparts specific chemical properties and reactivity, making it valuable for diverse applications in research and industry.
Propriétés
Numéro CAS |
87884-62-6 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
1-methyl-2-(3-oxocyclohexyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C11H15NO2/c1-12-10(5-6-11(12)14)8-3-2-4-9(13)7-8/h5-6,8,10H,2-4,7H2,1H3 |
Clé InChI |
OUDVPWZJWSLPOB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(C=CC1=O)C2CCCC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane](/img/structure/B14398952.png)
![1-{4-(2-Chlorophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14398967.png)




![4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine](/img/structure/B14399019.png)



![({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14399033.png)

![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)

